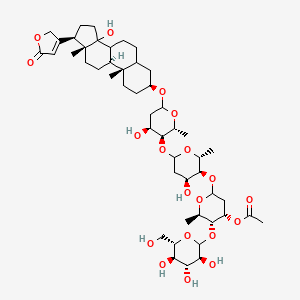

Lanatoside

描述

属性

CAS 编号 |

11014-59-8 |

|---|---|

分子式 |

C49H76O19 |

分子量 |

969.1 g/mol |

IUPAC 名称 |

[(2R,3R,4S)-6-[(2R,3S,4S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-6-[[(3S,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3/t22-,23-,24-,27?,28+,29-,30+,31?,32+,33+,34+,35+,37?,38?,39?,40+,41-,42+,43-,44-,45-,46?,47+,48-,49?/m1/s1 |

InChI 键 |

YFGQJKBUXPKSAW-ZUDKKNPISA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

手性 SMILES |

C[C@@H]1[C@H]([C@H](CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CCC5(C4CCC3C2)O)C6=CC(=O)OC6)C)C)O)OC7C[C@@H]([C@@H]([C@H](O7)C)OC8C[C@@H]([C@@H]([C@H](O8)C)OC9[C@H]([C@@H]([C@H]([C@@H](O9)CO)O)O)O)OC(=O)C)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lanatoside; ABC lanatoside complex; Lantoside; |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Lanatosate C in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside derived from the foxglove plant Digitalis lanata, has long been a subject of pharmacological interest due to its potent effects on cardiac muscle.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound C at the cellular level within cardiomyocytes. By primarily inhibiting the Na+/K+-ATPase pump, this compound C initiates a cascade of ionic and molecular events that ultimately lead to an increase in myocardial contractility.[1][2][3] This document details the intricate signaling pathways, presents quantitative data on its biochemical interactions, and provides comprehensive experimental protocols for studying its effects. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound C in cardiac cells is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the sarcolemma.[1][2][3]

The Na+/K+-ATPase Pump

The Na+/K+-ATPase actively transports three Na+ ions out of the cell in exchange for two K+ ions moving into the cell, a process fueled by the hydrolysis of ATP. This pumping action is crucial for maintaining a low intracellular Na+ concentration and a high intracellular K+ concentration, which are vital for numerous cellular processes, including the maintenance of the resting membrane potential and the transport of other solutes.

This compound C Binding and Inhibition

This compound C exerts its effect by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity.[4] The consequence of this inhibition is a progressive increase in the intracellular Na+ concentration ([Na+]i).[2][4]

Downstream Signaling Cascade

The initial inhibition of the Na+/K+-ATPase by this compound C triggers a critical downstream signaling cascade that directly impacts cardiac contractility.

The Role of the Na+/Ca2+ Exchanger

The rise in intracellular Na+ concentration alters the electrochemical gradient for Na+. This change directly affects the activity of another crucial ion transporter in the cardiomyocyte membrane: the Na+/Ca2+ exchanger (NCX).[5] The NCX typically operates in a "forward mode," extruding one calcium (Ca2+) ion out of the cell in exchange for three Na+ ions moving into the cell.

However, as the intracellular Na+ concentration increases due to Na+/K+-ATPase inhibition, the driving force for this forward mode is reduced. Consequently, less Ca2+ is extruded from the cell.[5][6][7] In certain conditions, the NCX can even operate in a "reverse mode," bringing Ca2+ into the cell.

Increased Intracellular Calcium and Enhanced Contractility

The net effect of the altered Na+/Ca2+ exchanger activity is an elevation of the intracellular Ca2+ concentration ([Ca2+]i).[2][3] This increase in cytosolic Ca2+ leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a more forceful contraction of the myocardial fibers. This positive inotropic effect is the hallmark of cardiac glycoside action.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound C in cardiac cells.

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of this compound C with its target and its effects on cardiac cells. Note: Specific values can vary depending on the experimental conditions and the species being studied.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 for Na+/K+-ATPase Inhibition | 0.12 µM | Human Hepatocellular Carcinoma Cells | [8] |

| IC50 for Dengue Virus Infection | 0.19 µM | HuH-7 cells | [9] |

(Further research is needed to identify specific IC50 and Kd values for this compound C on cardiac Na+/K+-ATPase isoforms.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound C.

Measurement of Na+/K+-ATPase Activity

This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from ATP hydrolysis.[10][11]

Experimental Workflow Diagram

Caption: Workflow for Na+/K+-ATPase activity assay.

Methodology:

-

Membrane Preparation:

-

Excise cardiac tissue and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 1mM EDTA, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove debris.

-

Centrifuge the supernatant at a high speed to pellet the membranes containing the Na+/K+-ATPase.

-

Wash the pellet and resuspend in an appropriate assay buffer.

-

-

ATPase Assay:

-

Prepare reaction mixtures containing assay buffer (e.g., 100mM NaCl, 20mM KCl, 5mM MgCl2, 50mM Tris-HCl, pH 7.4), ATP, and the membrane preparation.

-

For measuring Na+/K+-ATPase specific activity, prepare parallel reactions with and without a specific inhibitor like ouabain (or in this case, varying concentrations of this compound C).

-

Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

-

Phosphate Detection:

-

Centrifuge the stopped reaction to pellet precipitated protein.

-

To the supernatant, add a colorimetric reagent for inorganic phosphate (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).

-

Measure the absorbance at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

-

The amount of Pi released is proportional to the ATPase activity. Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of the specific inhibitor.

-

Measurement of Intracellular Calcium Concentration

This protocol utilizes fluorescent Ca2+ indicators to measure changes in [Ca2+]i in isolated cardiomyocytes.[12][13][14][15][16]

Experimental Workflow Diagram

Caption: Workflow for intracellular calcium imaging.

Methodology:

-

Cell Preparation:

-

Isolate ventricular myocytes from animal hearts using enzymatic digestion.

-

Load the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubation. The AM ester form allows the dye to cross the cell membrane.

-

-

Fluorescence Microscopy:

-

Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a physiological salt solution.

-

For ratiometric dyes like Fura-2, excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

-

-

Data Acquisition and Analysis:

-

Record baseline fluorescence.

-

Introduce this compound C into the perfusion solution at the desired concentration.

-

Continuously record the changes in fluorescence intensity.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.

-

Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionophores and solutions of known Ca2+ concentrations.

-

Recording of Cardiac Action Potentials

The patch-clamp technique is the gold standard for recording action potentials from single cardiomyocytes.[17][18][19][20]

Experimental Workflow Diagram

Caption: Workflow for patch-clamp recording of cardiac action potentials.

Methodology:

-

Cell and Pipette Preparation:

-

Isolate single ventricular myocytes.

-

Fabricate glass micropipettes and fill them with an intracellular-like solution.

-

-

Patch-Clamp Recording:

-

Using a micromanipulator, bring the micropipette into contact with the surface of a cardiomyocyte.

-

Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Rupture the patch of membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

In current-clamp mode, record the cell's membrane potential.

-

-

Data Acquisition and Analysis:

-

Elicit action potentials by injecting brief depolarizing current pulses.

-

Record baseline action potentials.

-

Perfuse the cell with a solution containing this compound C.

-

Record the changes in the action potential waveform.

-

Analyze key parameters such as action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90), resting membrane potential (RMP), and upstroke velocity.

-

Conclusion

The primary mechanism of action of this compound C in cardiac cells is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. The elevated intracellular calcium enhances the contractility of the heart muscle. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound C and other cardiac glycosides, facilitating a deeper understanding of their therapeutic and toxicological profiles. This knowledge is paramount for the development of safer and more effective treatments for cardiovascular diseases.

References

- 1. This compound C | 17575-22-3 | OL09899 | Biosynth [biosynth.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound C, a Novel Senolytic, Ameliorates Atherosclerosis in Mice [aginganddisease.org]

- 4. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid inhibition of the Na+-K+ pump affects Na+-Ca2+ exchanger-mediated relaxation in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction between Na+/K+-pump and Na+/Ca2+-exchanger modulates intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative intracellular calcium imaging with laser-scanning confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Research Portal [scholarship.libraries.rutgers.edu]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Cardiac Action Potential Protocol [protocols.io]

- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 19. Cardiac Action Potential Restitution Protocol [protocols.io]

- 20. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Function of Lanatoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant, Digitalis lanata.[1][2] Historically utilized for its cardiotonic properties in the management of congestive heart failure and cardiac arrhythmias, recent research has unveiled its broader pharmacological potential, including significant anticancer, antiviral, and senolytic activities.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure, multifaceted functions, and underlying mechanisms of action of this compound C. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its therapeutic applications and the experimental methodologies used to investigate them.

Molecular Structure and Chemical Properties

This compound C is a complex organic molecule with the chemical formula C₄₉H₇₆O₂₀ and a molecular weight of 985.12 g/mol .[6][7][8] Its structure is comprised of a steroidal aglycone, digoxigenin, and a carbohydrate moiety consisting of four monosaccharide units.[1]

The aglycone, digoxigenin, provides the foundational steroid nucleus, which is characteristic of cardenolides. This includes a five-membered unsaturated lactone ring attached at the C17 position, a feature crucial for its biological activity.[9] The steroid core of this compound C has a specific stereochemistry with the rings connected in a cis-trans-cis conformation.[10]

The sugar chain is attached to the C3 position of the steroid nucleus and consists of three digitoxose molecules and one glucose molecule. One of the digitoxose residues is acetylated.[1] This oligosaccharide chain plays a significant role in the pharmacokinetics and potency of the molecule.

Table 1: Chemical and Physical Properties of this compound C

| Property | Value | Reference(s) |

| Molecular Formula | C₄₉H₇₆O₂₀ | [6][7][8] |

| Molecular Weight | 985.12 g/mol | [6][7][8] |

| CAS Number | 17575-22-3 | [6][11] |

| Appearance | Colorless or white crystals or white crystalline powder | |

| Melting Point | ~247 °C | [12] |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Note: A definitive 3D structure (PDB file) for this compound C is not publicly available due to the molecule's complexity, which has limited detailed conformational analysis.

Biosynthesis of this compound C in Digitalis lanata

The biosynthesis of this compound C is a complex, multi-step process that begins with precursors from the sterol biosynthesis pathway.[13][14][15] While the entire pathway has not been fully elucidated, key enzymatic steps have been identified.

The initial committed step involves the conversion of cholesterol and other phytosterols into pregnenolone. This reaction is catalyzed by cytochrome P450 enzymes from the CYP87A family, which act as sterol side-chain cleavage enzymes.[13][14][15]

Following the formation of pregnenolone, a series of modifications occur on the steroid nucleus. Progesterone is a known intermediate in this pathway.[16] Key enzymes involved in the subsequent steps include:

-

3β-hydroxysteroid dehydrogenase (3βHSD): This enzyme is involved in the modification of the steroid core.[13][17]

-

Progesterone-5β-reductase (P5βR): This enzyme catalyzes the reduction of progesterone to 5β-pregnane-3,20-dione, a crucial step leading to the 5β-cardenolides.[16]

The aglycone is then subjected to a series of hydroxylation and glycosylation reactions. The glycosylation is carried out by specific UDP-glycosyltransferases (UGTs) that sequentially add the sugar moieties to form the final this compound C molecule.[9][18]

Mechanism of Action and Cellular Functions

Inhibition of Na+/K+-ATPase

The primary and most well-characterized mechanism of action of this compound C is the inhibition of the Na+/K+-ATPase pump, an integral membrane protein found in most eukaryotic cells.[12][19] This pump is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

By binding to the α-subunit of the Na+/K+-ATPase, this compound C locks the enzyme in a conformation that prevents the transport of ions.[20] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels.

In cardiac myocytes, this increase in intracellular calcium enhances the contractility of the heart muscle, which is the basis for its therapeutic use in heart failure.[12]

Modulation of Intracellular Signaling Pathways

Recent studies have revealed that this compound C's effects extend beyond simple ion pump inhibition and involve the modulation of various intracellular signaling pathways. This is particularly evident in its anticancer activity.

This compound C has been shown to attenuate several key signaling pathways that are often dysregulated in cancer, including:

-

MAPK Pathway: The mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival.[4]

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.[4]

-

Wnt/β-catenin Pathway: Crucial for cell fate determination, proliferation, and migration.[21]

-

JAK-STAT Pathway: Involved in immune responses, cell growth, and apoptosis.[5]

By inhibiting these pathways, this compound C can induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis in cancer cells.[4][21]

Quantitative Data

The biological activity of this compound C has been quantified in various studies, particularly in the context of its anticancer effects. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

Table 2: IC50 Values of this compound C in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| MCF-7 | Breast Cancer | 0.4 ± 0.1 µM | |

| A549 | Lung Cancer | 56.49 ± 5.3 nM | |

| HepG2 | Liver Cancer | 0.238 ± 0.16 µM | |

| Hep3B | Hepatocellular Carcinoma | 0.12 µM (GI50) | [4] |

| HA22T | Hepatocellular Carcinoma | 0.14 µM (GI50) | [4] |

| HuH-7 | Dengue Virus Infection | 0.19 µM | [3] |

Note: GI50 (50% growth inhibition) is conceptually similar to IC50.

Pharmacokinetics

The pharmacokinetic profile of this compound C is an important consideration for its therapeutic use. Upon oral administration, this compound C is partially absorbed and undergoes metabolism in the gastrointestinal tract.[22]

A significant portion of orally administered this compound C is converted to digoxin through acid hydrolysis and bacterial action in the gut.[22] This biotransformation is a key aspect of its pharmacology, as digoxin itself is a potent cardiac glycoside.

Note: Comprehensive quantitative pharmacokinetic parameters for this compound C, such as its volume of distribution, clearance rate, and biological half-life, are not well-documented in publicly available literature. The half-life of the related compound, deslanoside, has been reported to be in the range of 38-77 hours after intravenous administration.[23]

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the molecular and cellular effects of this compound C.

Cell Viability and Proliferation Assays (MTT/CCK-8)

These colorimetric assays are used to assess the effect of this compound C on cell viability and proliferation.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound C for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measurement: For MTT, solubilize the formazan crystals and measure the absorbance at ~570 nm. For CCK-8, measure the absorbance of the soluble formazan at ~450 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of this compound C on cell cycle progression.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound C for a specified time (e.g., 24 hours).

-

Harvest and Fix: Harvest the cells by trypsinization and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins in response to this compound C treatment.

Protocol Outline:

-

Protein Extraction: Lyse this compound C-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure changes in gene expression at the mRNA level.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from this compound C-treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Conclusion

This compound C is a pharmacologically significant cardiac glycoside with a well-established role in cardiology and emerging potential in oncology and virology. Its primary mechanism of action, the inhibition of the Na+/K+-ATPase, leads to a cascade of downstream effects, including the modulation of key intracellular signaling pathways. This technical guide has provided a detailed overview of its molecular structure, function, and the experimental approaches used for its investigation. Further research is warranted to fully elucidate its complex mechanisms of action, particularly its binding interaction with the Na+/K+-ATPase and its complete pharmacokinetic profile, to facilitate the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound C - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound C | C49H76O20 | CID 656630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Biosynthesis of digitoxin | PDF [slideshare.net]

- 10. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Absorption and metabolism of this compound C. II. Fate after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Effects of desacetyl-lanatoside C on cardiac output, coronary flow and O2 consumption of the dog heart in situ] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foxglove's Legacy: A Technical Guide to the Discovery and Historical Context of Digitalis lanata Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of Digitalis lanata (woolly foxglove) and its cardiac glycosides is a compelling narrative of botanical medicine evolving into modern pharmacology. For centuries, the Digitalis genus has been recognized for its potent effects on the heart. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of Digitalis lanata glycosides, detailing the key scientific milestones, experimental methodologies, and the molecular mechanisms that underpin their therapeutic applications.

Historical Context: From Folk Remedy to Pharmaceutical Staple

The medicinal use of Digitalis species dates back to at least the 18th century. The pioneering work of English physician William Withering in 1785, titled "An Account of the Foxglove and some of its Medical Uses," marked the first systematic study of the therapeutic properties of Digitalis purpurea (purple foxglove) in treating dropsy (edema), a condition often associated with congestive heart failure.[1][2] Withering's meticulous documentation of both the efficacy and toxicity of the plant laid the groundwork for its introduction into mainstream medicine.[3]

Initially, preparations were made from the dried, powdered leaves of D. purpurea.[3] However, in the early 20th century, attention shifted to a related species, Digitalis lanata. This was driven by the discovery that D. lanata contained a higher concentration of cardiac glycosides and was a more potent source of these therapeutically valuable compounds.[1]

A pivotal moment in the history of Digitalis lanata glycosides occurred in 1930 when Sydney Smith, a chemist at the Burroughs Wellcome laboratories in the United Kingdom, successfully isolated the crystalline glycoside digoxin from its leaves.[4][5] This achievement was a significant step forward, allowing for the standardization of dosage and reducing the risks associated with the variable potency of crude plant extracts. The isolation of digoxin paved the way for its widespread clinical use in the treatment of heart failure and atrial fibrillation.[2]

The Glycosides of Digitalis lanata: A Quantitative Overview

Digitalis lanata is a rich source of a variety of cardiac glycosides, primarily the lanatosides. The five main primary glycosides found in the leaves are lanatoside A, B, C, D, and E.[6] Of these, this compound C is the most clinically significant as it serves as the precursor for the production of digoxin.[6]

The concentration of these glycosides in the plant can vary depending on factors such as plant genetics, growing conditions, and harvesting time. The process of drying and enzymatic hydrolysis of the leaves is crucial for the conversion of the primary lanatosides into their secondary, more therapeutically active forms. For instance, the enzymatic removal of a glucose and an acetyl group from this compound C yields digoxin.

The following tables summarize the quantitative data on the glycoside content in Digitalis lanata leaves, as reported in various studies.

Table 1: Glycoside Content in Untreated Digitalis lanata Leaves

| Glycoside | Concentration (µ g/100 mg dry leaf) | Reference |

| This compound C | 55.8 - 153.2 | [4] |

| Digoxin | 8.6 - 13.2 | [4] |

| α-acetyldigoxin | 23.8 | |

| This compound C | 115.6 | |

| Digoxin | 7.45 |

Table 2: Digoxin Yield from Digitalis lanata Leaves After Pretreatment

| Pretreatment Method | Digoxin Yield (µ g/100 mg leaves) | Reference |

| Acetic Acid and Sodium Methoxide | 115.1 | [1] |

Experimental Protocols: From Plant to Purified Glycoside

The isolation and quantification of Digitalis lanata glycosides involve a series of meticulous experimental procedures. The following sections provide a detailed overview of the methodologies commonly employed.

Extraction of this compound C from Digitalis lanata Leaves

Objective: To extract the primary glycoside this compound C from dried plant material.

Methodology:

-

Plant Material Preparation: Dried leaves of Digitalis lanata are finely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with a 50% methanol-water solution. This is typically performed using ultrasonication for approximately 1 hour to ensure efficient extraction of the glycosides.[5]

-

Filtration: The resulting mixture is filtered to separate the solid plant material from the liquid extract containing the dissolved glycosides.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure to yield a crude extract.

-

Purification: The crude extract is further purified using a Sep-Pak C18 cartridge. The cartridge is first activated with methanol and water. The sample is then loaded, and the cartridge is washed with 15% acetonitrile to remove impurities. The glycosides are then eluted with 30% acetonitrile.[3]

Enzymatic Conversion of this compound C to Digoxin

Objective: To convert the primary glycoside this compound C into the therapeutically active secondary glycoside digoxin.

Methodology:

-

Enzymatic Hydrolysis: The purified this compound C extract is subjected to enzymatic hydrolysis. This process can be facilitated by the endogenous enzyme digilanidase present in the leaves, which is activated by incubating the plant material in water at 37°C for a specified period.[4]

-

Acetic Acid Pretreatment: To enhance the enzymatic conversion, a pretreatment with 0.05% acetic acid can be employed. The leaf suspension is incubated at 50°C for 2 hours to activate digilanidase, which cleaves the terminal glucose molecule from this compound C.[3]

-

Alkaline Hydrolysis: Following enzymatic deglucosylation, a mild alkaline hydrolysis using sodium methoxide is performed to remove the acetyl group from the digitoxose sugar, completing the conversion to digoxin.[3]

Quantification of Digoxin by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of digoxin in the processed extract.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., Symmetry C18, 3.5 µm, 75 x 4.6 mm) is typically employed.

-

Mobile Phase: The mobile phase commonly consists of a mixture of water and acetonitrile (e.g., 72:28, v/v).

-

Detection: The eluting compounds are detected by UV absorbance at 220 nm.

-

Quantification: The concentration of digoxin is determined by comparing the peak area of the sample to that of a known concentration of a digoxin standard.

Molecular Mechanism of Action: Signaling Pathways

The therapeutic effects of Digitalis lanata glycosides, particularly digoxin, are primarily mediated by their inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cardiac muscle cells (myocytes). This inhibition sets off a cascade of events that ultimately leads to an increase in the force of myocardial contraction.

The Na+/K+-ATPase Signaling Cascade

The binding of digoxin to the Na+/K+-ATPase pump leads to a series of intracellular signaling events. The following diagram illustrates the key components of this pathway.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Cardiac Glycosides from Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of cardiac glycosides in Digitalis lanata leaves by reversed-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Heart of the Foxglove: An In-depth Technical Guide to the Natural Sources and Biosynthesis of Lanatoside Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lanatoside compounds, a critical class of cardiac glycosides. We will delve into their primary natural sources, elucidate the intricate biosynthetic pathways responsible for their creation in plants, present quantitative data on their yields, and provide detailed experimental protocols for their extraction and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound Compounds

The principal natural sources of this compound compounds are plants belonging to the genus Digitalis, commonly known as foxgloves. Among the various species, Digitalis lanata (woolly foxglove) is the most significant commercial and industrial source for the extraction of these medicinally important molecules.[1] To a lesser extent, Digitalis purpurea (common foxglove) also produces these compounds.[2]

The primary this compound compounds found in these plants are this compound A, this compound B, and this compound C. These compounds are precursors to other well-known cardiac glycosides, such as digoxin, which is derived from this compound C.[1] The concentration and composition of these glycosides can vary depending on the plant species, cultivation conditions, and harvesting time.

Quantitative Yield of this compound Compounds

The yield of this compound compounds from Digitalis species can be influenced by various factors, including the specific plant variety and agricultural practices. The following table summarizes representative quantitative data for this compound A and C from Digitalis lanata and a hybrid of Digitalis ambigua × Digitalis lanata.

| Compound | Plant Source | Yield (µg per 100 mg of dry leaf powder) | Reference |

| This compound A | Digitalis lanata | 28.5 ± 1.3 | [3] |

| This compound C | Digitalis lanata | 134.4 ± 5.3 | [3] |

| This compound A | Digitalis ambigua × Digitalis lanata (Hybrid) | 103.3 ± 5.4 | [3] |

| This compound C | Digitalis ambigua × Digitalis lanata (Hybrid) | 227.3 ± 11.0 | [3] |

Biosynthesis of this compound Compounds

The biosynthesis of this compound compounds is a complex, multi-step process that occurs within the plant cells, primarily in the leaves. The pathway begins with a common sterol precursor and involves a series of enzymatic modifications to produce the final cardenolide structure, which is then glycosylated.

The biosynthetic pathway can be broadly divided into two main stages:

-

Formation of the Cardenolide Aglycone: This stage involves the conversion of a sterol precursor into the steroid nucleus characteristic of cardenolides.

-

Glycosylation: In this stage, sugar moieties are sequentially added to the aglycone to form the final this compound compound.

A key enzyme in the initial steps of the pathway is a cytochrome P450, specifically from the CYP87A family , which is responsible for the side-chain cleavage of cholesterol to form pregnenolone.[4] Subsequent important enzymes include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone 5β-reductase (P5βR) .[5] The final glycosylation steps are catalyzed by a series of UDP-glycosyltransferases (UGTs) .[6]

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Frontiers | Variation in the chemical profiles of three foxglove species in the central Balkans [frontiersin.org]

- 3. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacological Properties of Lanatoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside C is a cardiac glycoside derived from the leaves of the woolly foxglove plant, Digitalis lanata.[1] Clinically, it is used in the management of congestive heart failure and cardiac arrhythmias, such as atrial fibrillation and paroxysmal supraventricular tachycardia.[1] Like other cardiac glycosides, its therapeutic effect in cardiac conditions is primarily mediated by its inhibitory action on the Na+/K+-ATPase enzyme.[2][3]

Recently, a significant body of preclinical evidence has illuminated the potent anti-cancer properties of this compound C, positioning it as a promising candidate for drug repurposing.[4][5] It has been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell types through the modulation of numerous critical signaling pathways.[2][4] This guide provides an in-depth overview of the core pharmacological properties of this compound C, focusing on its mechanisms of action, quantitative pharmacodynamic data, and key experimental protocols relevant to its study.

Mechanism of Action

The fundamental mechanism of this compound C involves the binding and inhibition of the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2][6] This primary action initiates distinct downstream signaling cascades depending on the cellular context, leading to its cardiotonic and anti-neoplastic effects.

Cardiotonic Effects

In cardiac myocytes, inhibition of the Na+/K+-ATPase pump by this compound C leads to an increase in the intracellular sodium concentration. This elevation alters the electrochemical gradient, which in turn reduces the activity of the Na+/Ca2+ exchanger to extrude calcium. The resulting increase in intracellular calcium concentration enhances the calcium available to contractile proteins (actin and myosin), leading to increased myocardial contractility (a positive inotropic effect).[3]

Anti-Cancer Effects

The anti-cancer activity of this compound C is multifaceted and stems from its ability to modulate multiple key signaling pathways, often initiated by the inhibition of the Na+/K+-ATPase pump.[2][4] This leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis.[2][6][7]

Key anti-cancer mechanisms include:

-

Induction of Apoptosis: this compound C triggers both caspase-dependent and -independent apoptotic pathways.[8][9] This involves the activation of caspases (such as caspase-3, -9), cleavage of PARP, an increase in the pro-apoptotic Bax/Bcl-2 ratio, and loss of mitochondrial membrane potential.[8][9][10][11]

-

Cell Cycle Arrest: It consistently induces cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell division.[2][4][5][6]

-

Attenuation of Signaling Pathways: It inhibits several pro-survival and proliferative signaling cascades critical for cancer growth, including:

-

PKCδ Activation: In hepatocellular carcinoma cells, this compound C has been shown to activate Protein Kinase C delta (PKCδ), which contributes to its apoptotic effects and negatively regulates the AKT/mTOR pathway.[8][9]

Pharmacokinetics (ADME)

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for understanding the therapeutic profile of a compound.[12][13]

-

Absorption: this compound C can be administered orally or intravenously.[1] Following oral administration, it undergoes conversion to digoxin and its metabolites within the gastrointestinal tract prior to absorption.[14] Studies have noted an unusual double peak in plasma radioactivity levels after oral intake of radiolabeled this compound C.[14]

-

Metabolism: The primary metabolic process for orally administered this compound C is its conversion to digoxin and related breakdown products, which is believed to occur through a combination of acid hydrolysis and bacterial action in the gut.[14]

-

Distribution & Excretion: Detailed quantitative data on the distribution and excretion pathways of this compound C are not extensively covered in the available literature. Further research is required to fully characterize these parameters.

Pharmacodynamics: Quantitative Data

This compound C exhibits potent biological activity across various cell types, including cancer cells and virus-infected cells. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

| Table 1: Anti-Cancer Activity of this compound C (IC50 Values) | |

| Cell Line | Cancer Type |

| Hep3B | Hepatocellular Carcinoma |

| HA22T | Hepatocellular Carcinoma |

| HuCCT-1 | Cholangiocarcinoma |

| TFK-1 | Cholangiocarcinoma |

| Table 2: Anti-Viral Activity of this compound C | | | :--- | :--- | :--- | Reference | | Virus | Cell Line | Activity Value (µM) | | | Dengue Virus | HuH-7 | IC50: 0.19 |[15] | | SARS-CoV-2 | Vero | CC50: > 50 |[15] | | SARS-CoV-2 | Vero | IC50: > 50 |[15] |

Note: GI50 (50% growth inhibition) is conceptually similar to IC50. CC50 is the 50% cytotoxic concentration.

Key Experimental Protocols

Protocol: Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the inhibitory activity of this compound C on Na+/K+-ATPase by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.[16][17][18]

Principle: The enzymatic activity of Na+/K+-ATPase is measured by the rate of ATP hydrolysis.[16] To determine the specific activity, the activity of other ATPases is measured in the presence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) and subtracted from the total ATPase activity.[16] The liberated Pi is quantified using a molybdate-based reagent that forms a colored complex, which is measured spectrophotometrically.[16]

Materials:

-

Na+/K+-ATPase enzyme preparation

-

Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)[16]

-

ATP Solution (50 mM)[16]

-

Ouabain Solution (10 mM, for non-specific activity)[16]

-

This compound C dilutions

-

Stop Solution (e.g., 10% Trichloroacetic acid - TCA)[16]

-

Color Reagent Mix (Molybdate-based)[16]

-

96-well microplate and reader (absorbance at ~660 nm)[16]

Methodology:

-

Plate Setup: Designate wells for:

-

Total ATPase Activity: Assay Buffer + Enzyme + ATP

-

Non-specific ATPase Activity: Assay Buffer + Enzyme + ATP + Ouabain

-

Inhibitor Testing: Assay Buffer + Enzyme + ATP + this compound C

-

-

Reagent Addition: Add assay buffer, ouabain (to non-specific wells), and this compound C dilutions or vehicle control to the appropriate wells.

-

Enzyme Addition: Add the diluted Na+/K+-ATPase enzyme preparation to all wells. Pre-incubate at 37°C for 10 minutes.[16]

-

Initiate Reaction: Add ATP solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for an optimized time (e.g., 15-30 minutes) to ensure the reaction is within the linear range.[16]

-

Stop Reaction: Add Stop Solution (e.g., TCA) to each well.[16]

-

Phosphate Detection:

-

Measurement: Read the absorbance at ~660 nm using a microplate reader.[16]

-

Calculation:

-

Calculate the amount of Pi released using a phosphate standard curve.

-

Na+/K+-ATPase Activity = (Pi from Total Activity) - (Pi from Non-specific Activity).

-

Determine the percent inhibition by this compound C relative to the control and calculate the IC50 value.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common colorimetric assay to assess the effect of this compound C on the metabolic activity of cancer cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[19] These crystals are dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[19]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound C stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[19]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[19]

-

96-well cell culture plates

-

Microplate reader (absorbance at ~570 nm)[19]

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound C (and a vehicle control, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[19]

-

MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for an additional 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add the solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the purple formazan crystals.[19]

-

Measurement: Gently shake the plate to ensure complete dissolution and read the absorbance at ~570 nm.[19]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using appropriate software.[19]

Conclusion

This compound C is a pharmacologically versatile compound with well-established cardiotonic effects and significant, well-documented potential as an anti-cancer agent. Its ability to inhibit the Na+/K+-ATPase pump triggers a cascade of intracellular events that can either enhance cardiac muscle contraction or, in cancer cells, disrupt multiple signaling pathways essential for tumor growth and survival. The preclinical data, particularly its low micromolar to nanomolar efficacy against various cancer cell lines, strongly supports its further investigation as a repurposed therapeutic. This guide provides the foundational technical information required for researchers to design and execute robust studies aimed at further elucidating the therapeutic potential of this compound C.

References

- 1. This compound C - Wikipedia [en.wikipedia.org]

- 2. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. bioengineer.org [bioengineer.org]

- 6. [PDF] this compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 7. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]

- 11. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 13. umb.edu.pl [umb.edu.pl]

- 14. Absorption and metabolism of this compound C. II. Fate after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

Lanatoside C: A Comprehensive Technical Guide to its Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside C, a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata), has long been utilized in the clinical management of cardiac arrhythmias and heart failure.[1][2] Beyond its well-established cardiotonic effects, a growing body of preclinical evidence has illuminated the potent anti-tumor activities of this compound C across a spectrum of cancer types.[1][3][4] This technical guide provides an in-depth exploration of the anti-cancer properties of this compound C, detailing its mechanisms of action, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the complex signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.

Mechanisms of Anti-Tumor Activity

This compound C exerts its anti-cancer effects through a multi-pronged approach, targeting several fundamental cellular processes that are often dysregulated in cancer. The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2][5][6] In cancer cells, which often exhibit altered Na+/K+-ATPase expression and function, this inhibition leads to a cascade of downstream effects culminating in cell death and the suppression of tumor growth.[2][7]

Key anti-tumor mechanisms of this compound C include:

-

Induction of Apoptosis: this compound C has been consistently shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][3][4][7][8] This is achieved through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mechanistically, this compound C can modulate the expression of key apoptosis-regulating proteins, such as decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins like Bax.[1][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase cascades, ultimately executing the apoptotic program.[1][8][9]

-

Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell proliferation, driven by a dysregulated cell cycle. This compound C has been demonstrated to effectively halt the cell cycle, predominantly at the G2/M checkpoint.[1][2][3][4][6][7] This arrest prevents cancer cells from proceeding through mitosis and dividing, thereby inhibiting tumor growth.[3]

-

Modulation of Key Signaling Pathways: The anti-tumor activity of this compound C is intricately linked to its ability to interfere with multiple signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[3][4] These include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. This compound C has been shown to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects.[3][4][7][10]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transducing extracellular signals to regulate cell proliferation, differentiation, and survival. This compound C can attenuate aberrant signaling within this pathway.[3][4][7][10]

-

Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is a common feature in many cancers, promoting cell proliferation and invasion. This compound C has been found to suppress this signaling cascade.[3][4][6][10][11]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine signaling and is often constitutively active in cancer, promoting cell survival and immune evasion. This compound C can modulate this pathway.[3][4][7][10]

-

TNF/IL-17 Signaling Pathway: In prostate cancer, this compound C has been shown to exert its effects by modulating the TNF/IL-17 signaling pathway, which influences the tumor microenvironment and regulates processes involved in tumor progression and immune response.[1]

-

STAT3 Signaling: In cholangiocarcinoma, this compound C has been reported to downregulate the protein expression of STAT3, leading to decreased expression of Bcl-2 and Bcl-xL and increased expression of Bax, thereby promoting apoptosis.[5][8]

-

-

Induction of Autophagy and Ferroptosis: Beyond apoptosis, this compound C can induce other forms of cell death. In colorectal cancer cells, it has been shown to induce autophagy, a process of cellular self-digestion, which may be linked to mitochondrial dysfunction.[2][12] Furthermore, in non-small cell lung cancer, this compound C has been found to induce ferroptosis, a form of iron-dependent cell death, by regulating the SLC7A11/GPX4 signaling pathway.[13]

Data Presentation: In Vitro Cytotoxicity of this compound C

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound C in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cancer Type | Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Reference |

| Prostate Cancer | PC-3 | 208.10 nM | 79.72 nM | 45.43 nM | [1] |

| DU145 | 151.30 nM | 96.62 nM | 96.43 nM | [1] | |

| LNCaP | 565.50 nM | 344.80 nM | 304.60 nM | [1] | |

| Breast Cancer | MCF-7 | 0.4 ± 0.1 µM | Not Reported | Not Reported | [7] |

| Lung Cancer | A549 | 56.49 ± 5.3 nM | Not Reported | Not Reported | [7] |

| Liver Cancer | HepG2 | 0.238 ± 0.16 µM | Not Reported | Not Reported | [7] |

| Cancer Type | Cell Line | IC50 (Timepoint not specified) | Reference |

| Cholangiocarcinoma | HuCCT-1 | 0.1720 µM | [5][8] |

| TFK-1 | 0.1034 µM | [5][8] |

Data Presentation: In Vivo Anti-Tumor Efficacy of this compound C

The following table summarizes the in vivo anti-tumor effects of this compound C in xenograft mouse models.

| Cancer Type | Cell Line | Treatment | Outcome | Reference |

| Colorectal Cancer | HCT116 | This compound C + γ-irradiation | 77.76 ± 3.03% tumor growth inhibition on day 40 | [2] |

| HT-29 | This compound C + γ-irradiation | 41.31 ± 6.84% tumor growth inhibition on day 45 | [2] | |

| Cholangiocarcinoma | Not specified | This compound C | Inhibited the growth of cholangiocarcinoma xenografts | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-tumor activity of this compound C.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound C. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound C at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound C.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Protocol:

-

Protein Extraction: Treat cells with this compound C, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

In Vivo Xenograft Tumor Model

Principle: This model involves the subcutaneous injection of human cancer cells into immunocompromised mice to form tumors. The effect of a therapeutic agent on tumor growth can then be evaluated.

Protocol:

-

Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound C (or vehicle control) to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Ex Vivo Analysis: The tumors can be further processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualizations

Signaling Pathways Modulated by this compound C

Caption: Signaling pathways modulated by this compound C, leading to anti-tumor effects.

Experimental Workflow for In Vitro Anti-Tumor Activity Assessment

Caption: Workflow for evaluating the in vitro anti-tumor activity of this compound C.

Logical Relationship of this compound C's Mechanism of Action

Caption: Logical flow of this compound C's anti-tumor mechanism of action.

Conclusion

This compound C has emerged as a promising anti-cancer agent with a well-defined, multi-faceted mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and modulate a range of critical oncogenic signaling pathways underscores its therapeutic potential. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further investigation and development as a repurposed drug for oncology. This technical guide offers a comprehensive overview of the current understanding of this compound C's anti-tumor activity and provides the necessary methodological framework for researchers to build upon this knowledge. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in various cancer contexts, paving the way for its potential integration into modern cancer therapy regimens.

References

- 1. clyte.tech [clyte.tech]

- 2. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. cellbiologics.com [cellbiologics.com]

- 8. researchhub.com [researchhub.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Wound healing assay | Abcam [abcam.com]

- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. benchchem.com [benchchem.com]

Lanatoside C Inhibition of the Na+/K+-ATPase Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside extracted from Digitalis lanata, is a potent inhibitor of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining electrochemical gradients in eukaryotic cells. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events. While traditionally used in the management of cardiac conditions, recent research has highlighted the potential of this compound C as an anti-cancer agent due to its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanism of this compound C's inhibitory action on the Na+/K+-ATPase pump, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the Na+/K+-ATPase α-Subunit

The primary molecular target of this compound C is the α-subunit of the Na+/K+-ATPase pump.[1][2] This subunit is responsible for the catalytic activity of the enzyme, including the binding and hydrolysis of ATP to fuel the transport of three sodium ions out of the cell and two potassium ions into the cell against their concentration gradients.

This compound C, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit.[2][3] This binding stabilizes the enzyme in a phosphorylated, "E2-P" conformation, which prevents the dephosphorylation and conformational changes necessary to complete the ion transport cycle. The trapping of the enzyme in this state effectively inhibits its pumping function.

The direct consequence of Na+/K+-ATPase inhibition is an increase in the intracellular sodium concentration. This elevation, in turn, alters the function of other ion transport proteins, most notably the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. This disruption of ion homeostasis is the initial trigger for the various downstream signaling pathways affected by this compound C.

Quantitative Data: Inhibitory Potency of this compound C

The inhibitory effect of this compound C on cell proliferation, a downstream consequence of Na+/K+-ATPase inhibition, has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | Parameter | Value (µM) | Citation(s) |

| Hep3B | Hepatocellular Carcinoma | GI50 | 0.12 | [4] |

| HA22T | Hepatocellular Carcinoma | GI50 | 0.14 | [4] |

| HuCCT-1 | Cholangiocarcinoma | IC50 | Not specified, but shown to be effective | [5] |

| TFK-1 | Cholangiocarcinoma | IC50 | Not specified, but shown to be effective | [5] |

| A549 | Non-small Cell Lung Cancer | Not specified, but shown to be effective | [6] | |

| MDA-MB-231 | Breast Cancer | Not specified, but shown to be effective | [6] |

Signaling Pathways Modulated by this compound C

The inhibition of the Na+/K+-ATPase by this compound C initiates a complex network of intracellular signaling pathways, primarily impacting cell survival, proliferation, and apoptosis.

PKCδ Activation and Downstream Effects

A key event following Na+/K+-ATPase inhibition by this compound C is the activation of Protein Kinase C delta (PKCδ).[4] This activation can subsequently influence other critical signaling nodes:

-

AKT/mTOR Pathway: this compound C has been shown to downregulate the AKT/mTOR signaling pathway, a central regulator of cell growth and survival.[4] This inhibition is mediated, at least in part, through the activation of PKCδ.[4]

-

ERK Pathway: The effect of this compound C on the Extracellular signal-regulated kinase (ERK) pathway can be complex and cell-type dependent. Some studies report suppression of ERK activation.[4]

Other Affected Pathways

Research also indicates that this compound C can modulate other significant signaling cascades, including:

The culmination of these signaling alterations is the induction of apoptosis, often through both caspase-dependent and -independent mechanisms, and cell cycle arrest, typically at the G2/M phase.[5][7]

Experimental Protocols: In Vitro Na+/K+-ATPase Inhibition Assay

The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which results in the production of inorganic phosphate (Pi). The following protocol outlines a colorimetric assay to determine the inhibitory activity of this compound C on Na+/K+-ATPase.

Principle

The assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP by Na+/K+-ATPase. The amount of Pi liberated is directly proportional to the enzyme's activity. To specifically measure Na+/K+-ATPase activity, the total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor (ouabain can be used as a positive control). The difference between these two measurements represents the Na+/K+-ATPase-specific activity. The inhibitory effect of this compound C is determined by measuring the reduction in this specific activity. The free phosphate is detected using a Malachite Green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.[8][9][10][11][12]

Materials

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or kidney medulla)

-

This compound C

-

Ouabain (positive control)

-

ATP (disodium salt)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

Malachite Green Reagent A: Malachite green in sulfuric acid

-

Malachite Green Reagent B: Ammonium molybdate in sulfuric acid with a stabilizing agent (e.g., polyvinyl alcohol)

-

Phosphate Standard (e.g., KH2PO4) for standard curve

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~620-660 nm

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound C in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

-

Prepare a stock solution of ouabain.

-

Prepare the ATP substrate solution in assay buffer.

-

Prepare the Malachite Green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions. This is often done fresh before use.

-

-

Enzymatic Reaction:

-

Set up the reactions in a 96-well plate. For each concentration of this compound C and controls, prepare triplicate wells.

-

Total ATPase Activity: Assay buffer + Na+/K+-ATPase enzyme + this compound C (or vehicle control).

-

Ouabain-insensitive ATPase Activity: Assay buffer + Na+/K+-ATPase enzyme + saturating concentration of ouabain + this compound C (or vehicle control).

-

Blank: Assay buffer without enzyme.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

-

-

Phosphate Detection:

-

Stop the enzymatic reaction by adding the Malachite Green working solution. This acidic solution will denature the enzyme and initiate the color development reaction.

-

Incubate at room temperature for 15-20 minutes to allow for full color development.

-

Measure the absorbance of each well at the appropriate wavelength (typically 620-660 nm) using a microplate reader.

-

-

Data Analysis:

-

Phosphate Standard Curve: Generate a standard curve by plotting the absorbance values of the phosphate standards against their known concentrations. Use this curve to determine the concentration of Pi in the experimental wells.

-

Calculate Na+/K+-ATPase Activity:

-

Na+/K+-ATPase Activity = (Pi released in Total ATPase wells) - (Pi released in Ouabain-insensitive ATPase wells).

-

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Na+/K+-ATPase activity with this compound C / Na+/K+-ATPase activity with vehicle)] x 100.

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound C concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound C is a potent inhibitor of the Na+/K+-ATPase pump, with a well-defined mechanism of action that leads to the modulation of numerous critical intracellular signaling pathways. This activity underlies its traditional use in cardiology and its emerging potential as a therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its inhibitory effects. Further research into the precise binding interactions and the full spectrum of its cellular effects will be crucial for the continued development of this compound C and related cardiac glycosides for novel therapeutic applications.

References

- 1. This compound C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways [mdpi.com]

- 2. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]